Amarouciaxanthin B/Sidnyaxanthin
Description
Overview of Marine Carotenoids in Chemical Biology
Marine carotenoids are a vast and diverse group of pigments synthesized by various sea organisms, including bacteria, algae, and fungi. These organic compounds are responsible for the yellow, orange, and red hues seen in many forms of marine life. In the field of chemical biology, marine carotenoids are of significant interest primarily due to their potent antioxidant properties. Their characteristic molecular structure, which often includes a long chain of conjugated double bonds, allows them to efficiently neutralize reactive oxygen species, thereby protecting cells from oxidative damage. figshare.comuni-giessen.de
These natural pigments are classified into two main chemical groups: carotenes, which are purely hydrocarbons, and xanthophylls, which contain oxygen atoms. nih.govfigshare.com The presence of oxygen gives xanthophylls a higher polarity compared to carotenes. acs.org Beyond their fundamental role as antioxidants, marine carotenoids are involved in light-harvesting processes for photosynthesis and photoprotection. figshare.comnih.gov Researchers in chemical biology study these compounds to understand their biosynthesis, ecological significance, and the relationship between their unique structures and biological functions.
Historical Context of Amarouciaxanthin B/Sidnyaxanthin Discovery
Amarouciaxanthin B was first identified and isolated from the marine tunicate Amaroucium pliciferum. nih.gov Tunicates, also known as sea squirts, are filter-feeding marine invertebrates that are known to be a rich source of unique bioactive compounds. nih.govmdpi.com The structural elucidation of Amarouciaxanthin B was accomplished through detailed analysis of its chemical and spectral data. nih.gov
The same compound was also discovered in marine sponges, where it was given the name Sidnyaxanthin. Sponges are simple, ancient multicellular organisms known to host a treasure trove of novel chemical compounds. si.edu The discovery that the same complex carotenoid exists in different marine phyla, such as tunicates and sponges, is significant for understanding its biosynthetic origins and its distribution through the marine food web. It is also suggested that Amarouciaxanthin B is a metabolic product of fucoxanthin (B1674175), a common carotenoid found in marine algae. nih.gov
Nomenclature and Classification within Xanthophylls
This compound is classified as a xanthophyll, a major division of the carotenoid group. The name "xanthophyll" originates from the Greek words xanthos (yellow) and phyllon (leaf). acs.org The defining feature of xanthophylls is the presence of oxygen in their molecular structure, which distinguishes them from carotenes (hydrocarbons). nih.govacs.org This oxygen is typically found in functional groups such as hydroxyls or ketones.
The systematic chemical name for Amarouciaxanthin B is (6S,3'R)-6,3'-dihydroxy-4,5,7',8'-tetradehydro-7,8-dihydro-beta,beta-carotene-3,8-dione, and its chemical formula is C40H52O4. nih.gov As a C40 carotenoid, its backbone is composed of 40 carbon atoms. This specific nomenclature, following IUPAC standards, describes the precise arrangement of its atoms and functional groups, which is essential for its identification and for understanding its chemical properties and biological activities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H52O4 |
|---|---|
Molecular Weight |
596.8 g/mol |
IUPAC Name |
(4S)-4-hydroxy-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyl-2-oxooctadeca-3,5,7,9,11,13,15-heptaen-17-ynyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H52O4/c1-28(17-13-18-30(3)21-22-36-32(5)23-34(41)25-38(36,7)8)15-11-12-16-29(2)19-14-20-31(4)37(43)27-40(44)33(6)24-35(42)26-39(40,9)10/h11-20,24,34,41,44H,23,25-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t34-,40-/m1/s1 |
InChI Key |
XUKJTNSSWNXSQU-OMEVNMJGSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)C[C@]2(C(=CC(=O)CC2(C)C)C)O)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC2(C(=CC(=O)CC2(C)C)C)O)C)C |
Synonyms |
(6S,3'R)-6,3'-dihydroxy-4,5,7',8'-tetradehydro-7,8-dihydro-beta,beta-carotene-3,8-dione amarouciaxanthin B |
Origin of Product |
United States |
Isolation and Source Organism Research
Methodologies for Extraction from Biological Matrices
The extraction of carotenoids like Amarouciaxanthin B/Sidnyaxanthin from biological tissues is a critical first step in their isolation and study. The process aims to efficiently remove the target compounds from the complex matrix of the tunicate's body. Due to the lipophilic nature of carotenoids, organic solvents are central to this process.
A general procedure for extracting carotenoids from marine organisms involves the following steps:
Homogenization : The fresh or frozen tunicate tissue is first homogenized to break down cell walls and membranes, increasing the surface area for solvent penetration.
Solvent Extraction : The homogenized tissue is then repeatedly extracted with organic solvents. Common choices include acetone (B3395972), methanol (B129727), ethanol, or a mixture of solvents like hexane (B92381) and acetone. The selection of the solvent system is crucial and is often optimized based on the polarity of the target carotenoid. For instance, a mixture of methanol and dichloromethane (B109758) has been used for extracting both free carotenoids and more hydrophobic carotenoid esters. nih.gov The extraction is typically carried out under subdued light and low temperatures to prevent degradation of the light- and heat-sensitive carotenoid molecules.
Phase Separation : After extraction, water is often added to the organic solvent mixture to facilitate the separation of the lipid-soluble carotenoids from water-soluble components. The carotenoid-rich organic layer is then collected.
Drying and Concentration : The collected organic extract is dried using an anhydrous salt like sodium sulfate (B86663) to remove any residual water. The solvent is then evaporated under reduced pressure, often using a rotary evaporator, to yield a concentrated crude extract containing this compound along with other pigments and lipids.
| Extraction Step | Purpose | Common Reagents/Techniques |
| Homogenization | Disrupt cells and increase surface area | Blender or mortar and pestle |
| Solvent Extraction | Solubilize carotenoids from the tissue matrix | Acetone, Methanol, Hexane, Dichloromethane |
| Phase Separation | Remove water-soluble impurities | Addition of water to the organic extract |
| Concentration | Remove solvent to obtain a crude extract | Rotary evaporator |
Chromatographic Purification Techniques for Natural Product Isolation
The crude extract obtained from the initial solvent extraction is a complex mixture of various compounds. To isolate pure this compound, chromatographic techniques are indispensable. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.
Column Chromatography Applications
Open column chromatography is a widely used primary purification step for carotenoids. This technique involves packing a glass column with a solid adsorbent, known as the stationary phase.
For carotenoid purification, common stationary phases include:
Alumina
Magnesium oxide
The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The different components of the extract travel down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally elute faster, while more polar compounds are retained longer on the column.
In the case of purifying this compound, a gradient elution is often employed. This involves gradually increasing the polarity of the mobile phase (e.g., starting with hexane and gradually adding more polar solvents like acetone or ethanol). This allows for the sequential elution of different carotenoids and other pigments, leading to the collection of fractions enriched in the target compound.
High-Performance Liquid Chromatography (HPLC)
For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster separation times.
Preparative HPLC is used to isolate larger quantities of a pure compound, while analytical HPLC is used to determine the purity of the isolated compound and for quantification.
A typical HPLC system for carotenoid purification would consist of:
A pump to deliver the mobile phase at a constant flow rate.
An injector to introduce the sample into the mobile phase stream.
A column containing the stationary phase. Reversed-phase columns, such as C18 or C30, are frequently used for carotenoid separation.
A detector, most commonly a photodiode array (PDA) detector, which can monitor the absorbance of the eluting compounds at multiple wavelengths. Carotenoids have characteristic absorption spectra in the visible range, which aids in their identification.
The choice of mobile phase is critical for achieving good separation. For reversed-phase HPLC of carotenoids, mixtures of solvents like methanol, acetonitrile, water, and sometimes a modifier like methyl tert-butyl ether are used. opentrons.com The conditions, including the specific mobile phase composition, flow rate, and column temperature, are meticulously optimized to achieve the best possible separation of this compound from other closely related carotenoids. opentrons.com
| Chromatographic Technique | Stationary Phase Examples | Mobile Phase Examples | Primary Use in Isolation |
| Column Chromatography | Silica gel, Alumina | Hexane, Acetone, Ethanol (often in a gradient) | Initial purification and fractionation of crude extract |
| HPLC (Reversed-Phase) | C18, C30 | Methanol, Acetonitrile, Water, Methyl tert-butyl ether | Final purification to high purity and analytical assessment |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely utilized analytical technique for the separation and preliminary identification of carotenoids from biological extracts due to its simplicity and speed. nih.govnih.gov For the analysis of fucoxanthin (B1674175) and its metabolites, silica gel plates are commonly used as the stationary phase. nih.govresearchgate.net
The separation is achieved by developing the plate with a suitable mobile phase, which is a solvent system that moves up the plate by capillary action. The choice of mobile phase is critical for achieving good separation of the components. For carotenoids, which are generally non-polar compounds, mixtures of non-polar and moderately polar solvents are effective.
A common mobile phase system used for the separation of fucoxanthin and related compounds is a mixture of n-hexane and acetone. researchgate.netresearchgate.net The ratio of these solvents can be adjusted to optimize the separation. For instance, n-hexane:acetone ratios of 7:3 (v/v) and 6:4 (v/v) have been successfully used for the separation of fucoxanthin. researchgate.netresearchgate.net
| Compound | Stationary Phase | Mobile Phase (v/v) | Reported Rf Value | Reference |
|---|---|---|---|---|
| Fucoxanthin (proxy for Amarouciaxanthin B) | Silica Gel | n-hexane:acetone (7:3) | 0.27 | researchgate.net |
| Fucoxanthin (proxy for Amarouciaxanthin B) | Silica Gel | n-hexane:acetone (6:4) | 0.54 | researchgate.net |
| Fucoxanthin (proxy for Amarouciaxanthin B) | Silica Gel | Not specified | 0.36 | nih.gov |
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a powerful analytical technique for separating and analyzing volatile compounds. However, the direct analysis of carotenoids like Amarouciaxanthin B by GLC is challenging due to their high molecular weight and thermal instability. The conjugated double bond system in carotenoids makes them susceptible to thermal degradation at the high temperatures required for volatilization in the GC injector and column.
To overcome this limitation, a common approach for the GLC analysis of carotenoids involves a chemical modification step prior to injection. This typically involves the catalytic hydrogenation of the sample. Hydrogenation reduces the double bonds in the polyene chain, resulting in a more stable, saturated hydrocarbon that is less prone to thermal decomposition.
Following hydrogenation, the resulting perhydrocarotenoids can be analyzed by GLC. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase (an inert carrier gas like helium or nitrogen) and the liquid stationary phase coated on the inside of the column. The retention behavior of the hydrogenated carotenoids is influenced by their molecular weight and volatility.
For hydroxycarotenoids, such as Amarouciaxanthin B, further derivatization to form acetates or trimethylsilyl (B98337) (TMS) ethers of both the natural and perhydro- forms can be performed to increase their volatility and improve chromatographic performance.
Advanced Structural Elucidation Methodologies
Chemical Transformation Studies in Structural Confirmation
The total synthesis of a natural product is the ultimate confirmation of its proposed structure. The stereocontrolled first total syntheses of Amarouciaxanthin A and B have been successfully accomplished, providing unequivocal proof of their structures. acs.orgnih.gov
The synthetic strategy involved a convergent approach, utilizing a stereoselective Wittig reaction to couple two key fragments: a C15-phosphonium salt and a C25-apocarotenal. acs.orgnih.gov The synthesis of these fragments required multiple steps involving stereoselective reactions to establish the correct configuration of the chiral centers. The final steps of the synthesis involved the oxidation of hydroxyl groups and a regioselective opening of an oxirane ring to yield the target molecules. acs.orgnih.gov The successful synthesis of Amarouciaxanthin B with the proposed structure and the matching of its spectroscopic data with that of the natural product provides definitive structural confirmation.
Computational Approaches in Structure Elucidation
Computational chemistry offers powerful tools to complement experimental data in the structural elucidation of complex molecules like Amarouciaxanthin B. Theoretical calculations can be used to predict various molecular properties, including stable conformations, spectroscopic data, and reactivity.
Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the optimized geometry of different possible isomers of Amarouciaxanthin B. mdpi.comnih.gov From these optimized structures, theoretical IR, UV-Vis, and CD spectra can be calculated and compared with the experimental data to aid in the assignment of the correct structure and stereochemistry. mdpi.comacs.org
Furthermore, computational models can be used to predict the collision cross-sections (CCS) of different isomers for comparison with experimental IMS-MS data. Molecular docking studies can also provide insights into the interactions of Amarouciaxanthin B with biological macromolecules, which can be correlated with its observed biological activities. nih.gov While specific computational studies dedicated solely to Amarouciaxanthin B are not widely reported, the application of these methods to other carotenoids has proven to be a valuable tool in their structural and functional characterization. mdpi.comnih.govacs.orgnih.gov
Density Functional Theory (DFT) Calculations for Conformational Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to calculate the electronic structure of molecules. nih.govnih.gov In the context of complex carotenoids, DFT is instrumental in predicting the most stable three-dimensional conformation and interpreting vibrational spectra (IR and Raman). nih.govresearchgate.net The B3LYP functional with a 6-31G(d) basis set is a commonly employed level of theory that has been shown to provide reliable results for carotenoid structures and spectra. nih.govresearchgate.net
DFT calculations can determine how the molecule's geometry is influenced by its constituent parts, such as the number of conjugated C=C bonds and the nature of the end groups. nih.gov For instance, studies on related carotenoids show that repulsion between hydrogen atoms on the ionone (B8125255) ring and the polyene chain can cause the ring to be twisted out of the plane of the main chain. nih.govresearchgate.net While specific DFT studies focused exclusively on Amarouciaxanthin B are not prevalent in the literature, the principles derived from research on molecules like β-carotene, capsanthin, and capsorubin (B42635) are directly applicable. nih.govnih.gov For some complex carotenoids, standard DFT approaches can be challenging due to the dynamic population of multiple low-energy minima; in these cases, advanced strategies involve stabilizing specific conformations in silico with solvent molecules to better model their properties. vu.nl
Table 1: Application of DFT in Carotenoid Structural Analysis
| DFT Application | Description | Relevance to Amarouciaxanthin B |
| Geometry Optimization | Calculates the lowest energy, most stable 3D structure of the molecule. | Predicts the precise spatial arrangement of atoms, including the orientation of the γ-hydroxy cyclohexenone moiety relative to the polyene chain. |
| Vibrational Spectra Prediction | Computes theoretical IR and Raman spectra that can be compared with experimental data for verification. nih.gov | Helps in assigning specific vibrational modes observed in experimental spectra to particular functional groups and bonds within the molecule. |
| Conformational Stability | Determines the relative energies of different possible conformers or isomers. | Crucial for understanding the molecule's dynamic behavior in solution and how different conformations might contribute to its overall properties. vu.nl |
| Electronic Properties | Analyzes the electronic transitions responsible for the molecule's characteristic color and UV-Vis absorption spectrum. rsc.org | Explains the origin of its light-absorbing properties based on the π-conjugated system. |
Computer-Assisted Structure Elucidation (CASE)
Computer-Assisted Structure Elucidation (CASE) represents a paradigm shift in solving chemical structures, using software to analyze spectroscopic data and generate a list of all possible structures consistent with that data. acdlabs.comrsc.org Modern CASE programs primarily rely on 2D NMR data, such as COSY and HMBC, which provide through-bond connectivity information between atoms. rsc.org
The process begins by inputting the molecular formula and a comprehensive set of spectroscopic data into the CASE system. The software then generates all possible planar structures (isomers) that fit the data, a process that avoids human bias and reduces the risk of incorrect structure assignment. acdlabs.comrsc.org These generated structures are then ranked based on a comparison of their predicted spectra with the experimental data, allowing the researcher to identify the most probable candidate. rsc.org
While the initial structural elucidation of Amarouciaxanthin B in 1985 predated the widespread availability of today's powerful CASE software, these tools are now indispensable in the field of marine natural product discovery. nih.govnih.gov For a molecule like Amarouciaxanthin B, a CASE approach would systematically verify the complex backbone and the precise placement of hydroxyl and ketone functionalities, flagging any ambiguities or inconsistencies in the original NMR data for further investigation. acs.org
Table 2: Typical Workflow for Computer-Assisted Structure Elucidation (CASE)
| Step | Description | Data Input/Output |
| 1. Data Input | The molecular formula and all available spectroscopic data are entered into the software. | Input: Molecular Formula, 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), MS. acdlabs.comrsc.org |
| 2. Structure Generation | The program uses the correlation data to generate all possible molecular fragments and assembles them into complete structures. | Output: A set of all possible structural isomers consistent with the data. rsc.org |
| 3. Spectral Prediction & Ranking | The software predicts the NMR spectra for each generated candidate structure. | Output: A ranked list of candidate structures, ordered by the goodness-of-fit between predicted and experimental spectra. |
| 4. Final Verification | The chemist reviews the top-ranked candidates to make a final determination, potentially using additional data like NOESY or stereochemical analysis. acs.org | Output: The elucidated and verified chemical structure. |
Machine Learning (ML)-Based Techniques for Spectral Interpretation
Machine learning (ML) is an emerging and powerful tool in chemical analysis, capable of learning complex patterns from large datasets. mdpi.comresearchgate.net In the field of carotenoid research, ML algorithms are being developed for various applications, from quantifying content in biological samples to predicting productivity in engineered organisms. mdpi.comnih.gov
In the context of spectral interpretation, ML models can be trained on vast libraries of chemical structures and their corresponding spectra (e.g., NMR, MS, Raman). mdpi.comnih.gov Once trained, these models can rapidly analyze new spectral data to predict chemical properties, identify substructures, or even classify a compound. For example, ML models like Cubist and 1D-Convolutional Neural Networks (1D-CNN) have proven robust in estimating carotenoid content from noisy hyperspectral reflectance data, effectively learning to filter out irrelevant signals. mdpi.com
While the direct application of ML for the de novo structural elucidation of Amarouciaxanthin B is not yet a standard method, its potential is significant. An ML model could be trained to distinguish between the highly similar spectra of various fucoxanthin (B1674175) metabolites, flagging subtle but critical differences that might be missed by human interpreters. As these techniques evolve, they promise to further accelerate and automate the process of identifying known compounds in complex mixtures and aid in the characterization of new natural products.
Table 3: Machine Learning Applications in Carotenoid Analysis
| ML Model/Technique | Application | Principle |
| Cubist / 1D-CNN | Carotenoid content estimation from reflectance spectra. mdpi.com | Regression models are trained on spectral data to predict the concentration of carotenoids, proving robust even with noisy data. mdpi.com |
| Partial Least Squares (PLS) / Support Vector Machines (SVM) | Prediction of total carotenoid content from colorimetric and UV-Vis data. researchgate.net | These models find correlations between simple measurements (like color) and analytical results (like HPLC) to create predictive tools. researchgate.net |
| Supervised Machine Learning | Prediction of optimal gene expression for carotenoid production. nih.gov | A model is built based on gene expression data and resulting carotenoid output to predict the most productive genetic modifications. nih.gov |
| Principal Component Analysis (PCA) | Screening and differentiation of tissues based on carotenoid Raman signals. nih.gov | A statistical method used to reduce the dimensionality of complex spectral data, highlighting the key variations to differentiate samples (e.g., normal vs. cancerous tissue). nih.gov |
Biosynthetic Pathways and Metabolic Transformations
Role as a Metabolite of Fucoxanthin (B1674175)
Amarouciaxanthin B does not occur in isolation; it is the result of a series of metabolic conversions that begin with the ingestion of fucoxanthin.
Upon consumption, fucoxanthin undergoes its first major transformation in the gastrointestinal tract. Digestive enzymes, specifically lipase (B570770) and cholesterol esterase, hydrolyze fucoxanthin by removing its acetate (B1210297) group. nih.gov This deacetylation process yields a primary metabolite known as fucoxanthinol (B3429056) (Fxol). nih.govacs.org This initial step is critical, as fucoxanthin itself is not typically found in plasma; instead, it is fucoxanthinol that is absorbed by the intestinal cells and enters the bloodstream. nih.govacs.org Studies using Caco-2 human intestinal cells have confirmed that dietary fucoxanthin is taken up and converted to fucoxanthinol during absorption. acs.org
Once absorbed, fucoxanthinol is transported to the liver, where the next significant metabolic event takes place. nih.govresearchgate.net In the liver microsomes, fucoxanthinol is converted into Amarouciaxanthin A. nih.govresearchgate.netcapes.gov.br This biotransformation has also been observed in HepG2 human liver cancer cells. nih.govresearchgate.net The conversion is a key step in the metabolic pathway and results in a structurally distinct carotenoid. nih.gov
Amarouciaxanthin A is further metabolized to Amarouciaxanthin B. nih.gov While both Amarouciaxanthin A and B are recognized as significant metabolites of fucoxanthin, the precise enzymatic steps and mechanisms governing the conversion of Amarouciaxanthin A to Amarouciaxanthin B are not yet fully elucidated in the scientific literature. acs.orgnih.govnih.gov However, the existence of Amarouciaxanthin B as a subsequent metabolite points to a continuing metabolic cascade beyond the formation of Amarouciaxanthin A. nih.gov
| Metabolic Step | Precursor | Product | Location of Transformation | Key Enzymes |
| Deacetylation | Fucoxanthin | Fucoxanthinol (Fxol) | Gastrointestinal Tract | Lipase, Cholesterol Esterase |
| Dehydrogenation/Isomerization | Fucoxanthinol (Fxol) | Amarouciaxanthin A | Liver (Microsomes) | NAD(P)+-dependent dehydrogenase |
| Further Metabolism | Amarouciaxanthin A | Amarouciaxanthin B | Not fully elucidated | Not fully elucidated |
Enzymatic Mechanisms in Biotransformation
The conversion of fucoxanthin metabolites is driven by specific enzymatic reactions that alter their chemical structure and properties.
The conversion of fucoxanthinol to Amarouciaxanthin A is characterized as a combined dehydrogenation/isomerization process. nih.govresearchgate.netcapes.gov.br This reaction transforms the 5,6-epoxy-3-hydroxy-5,6-dihydro-beta end group of fucoxanthinol into the 6'-hydroxy-3'-oxo-epsilon end group found in Amarouciaxanthin A. nih.govresearchgate.netcapes.gov.br The total synthesis of Amarouciaxanthin A and B suggests that this structural rearrangement involves a regioselective opening of the oxirane (epoxy) ring. acs.orgnih.gov This isomerization is a key structural modification in the metabolic pathway from fucoxanthin.
Putative Biosynthetic Routes in Marine Organisms
The biosynthesis of complex marine carotenoids such as Amarouciaxanthin B, also known as Sidnyaxanthin, is not a process of de novo synthesis in the animals from which it is isolated. Instead, it is the result of metabolic transformations of dietary carotenoids. The precursors to Amarouciaxanthin B are synthesized by primary producers like microalgae and subsequently modified through the marine food web.
Hypothesized Pathways in Tunicates
Tunicates, such as Amaroucium pliciferum, are marine invertebrates that accumulate carotenoids from their diet, which primarily consists of phytoplankton. jst.go.jpresearchgate.netnih.gov They are incapable of synthesizing carotenoids from scratch. The presence of Amarouciaxanthin A and B in these animals suggests a metabolic pathway that modifies ingested carotenoids. nih.gov
Research indicates that Amarouciaxanthin A and B are likely metabolic products of fucoxanthin, a prominent xanthophyll found in brown seaweeds and diatoms. nih.govacs.org The proposed transformation involves several steps. Dietary fucoxanthin is first hydrolyzed to fucoxanthinol. This intermediate is then believed to undergo further enzymatic reactions, including oxidation and oxirane ring-opening, to form the unique γ-hydroxy cyclohexenone moiety characteristic of amarouciaxanthins. acs.org While the complete enzymatic machinery in tunicates remains to be fully elucidated, studies have demonstrated the biotransformation of fucoxanthinol into Amarouciaxanthin A using mouse liver homogenate, lending support to this hypothesized metabolic conversion. acs.org Therefore, the pathway in tunicates is one of biotransformation rather than biosynthesis.
Diadinoxanthin (B97544) and Neoxanthin (B191967) Hypotheses in Diatoms
The ultimate precursor to Amarouciaxanthin B is fucoxanthin, which is synthesized in large quantities by diatoms. The precise biosynthetic pathway of fucoxanthin in these microalgae is a subject of ongoing research, with two primary hypotheses currently under consideration: the diadinoxanthin hypothesis and the neoxanthin hypothesis. nih.gov Both pathways begin with the common carotenoid precursor, β-carotene, and converge on the intermediate violaxanthin (B192666). nih.gov
The Neoxanthin Hypothesis: This model proposes that violaxanthin is first converted to neoxanthin. biorxiv.orgnih.gov Neoxanthin then serves as a critical branch point in the pathway. nih.govnih.gov From neoxanthin, one branch leads to the formation of diadinoxanthin through a single reaction involving the elimination of a hydroxyl group and the formation of an acetylenic bond. nih.gov Another branch leads from neoxanthin to fucoxanthin via steps that include hydroxylation and acetylation. nih.gov Recent studies have identified and characterized a neoxanthin synthase (NXS) gene in the diatom Phaeodactylum tricornutum, providing evidence for the existence of neoxanthin and its role as a precursor, which supports this hypothesis. biorxiv.org
The Diadinoxanthin Hypothesis: This alternative pathway suggests a more linear progression where violaxanthin is converted into diadinoxanthin, which then acts as the direct precursor to fucoxanthin. nih.govnih.govpnas.org In this model, a key enzyme, VDE-like 1 (VDL1), converts violaxanthin to neoxanthin, which is then rapidly converted to diadinoxanthin. nih.gov A second VDE-like protein, VDL2, is then proposed to act on diadinoxanthin, making it an essential intermediate in the formation of fucoxanthin. nih.govpnas.org
The table below outlines the key proposed steps in each hypothesis for the biosynthesis of fucoxanthin and diadinoxanthin from their common precursor, violaxanthin, in diatoms.
| Hypothesis | Precursor | Key Intermediate(s) | Key Enzymes (Putative/Identified) | End Product(s) | Supporting Evidence |
| Neoxanthin Hypothesis | Violaxanthin | Neoxanthin | Neoxanthin Synthase (NXS) | Fucoxanthin, Diadinoxanthin | Identification of NXS gene in P. tricornutum; in vitro assays showing neoxanthin as a precursor. biorxiv.org |
| Diadinoxanthin Hypothesis | Violaxanthin | Neoxanthin, Diadinoxanthin | VDE-like 1 (VDL1), VDE-like 2 (VDL2) | Fucoxanthin | Accumulation of diadinoxanthin in vdl2 knockout mutants of P. tricornutum. nih.gov |
Comparative Biochemical Studies of Carotenoid Metabolism
The metabolism of carotenoids in marine organisms displays a fundamental dichotomy between primary producers, like diatoms, and consumers, like tunicates. Comparative studies reveal distinct strategies for the acquisition and modification of these vital pigments.
Diatoms possess the genetic and enzymatic machinery for the de novo synthesis of carotenoids, starting from basic precursors like geranylgeranyl pyrophosphate (GGPP). biorxiv.org They synthesize a characteristic array of xanthophylls, including fucoxanthin and those involved in the diadinoxanthin cycle (diadinoxanthin and diatoxanthin), which is crucial for photoprotection against high light stress. nih.govnih.gov This cycle involves the enzymatic de-epoxidation of diadinoxanthin to diatoxanthin (B1232557) in excess light, a process that is reversed in low light. nih.govresearchgate.net The biosynthesis of these compounds is complex, involving a network of enzymes such as desaturases, cyclases, and hydroxylases that are encoded within the diatom genome. biorxiv.orgnih.gov
In stark contrast, marine animals, including tunicates, lack the ability to synthesize carotenoids de novo. nih.gov Their carotenoid composition is entirely dependent on their diet. researchgate.netnih.govnih.gov These animals act as metabolic converters, absorbing dietary carotenoids and modifying them through a range of biochemical reactions, including oxidation, reduction, and cleavage of epoxy bonds. nih.gov The case of Amarouciaxanthin B in tunicates is a prime example of this metabolic strategy. Tunicates ingest fucoxanthin from diatoms or other algae and transform it into the more complex structures of Amarouciaxanthin A and B. nih.gov This metabolic capability allows marine animals to produce a diverse array of carotenoids not found in primary producers, fulfilling various biological roles.
Therefore, the study of Amarouciaxanthin B highlights a key aspect of marine biochemistry: the flow and transformation of complex organic molecules through the food web. While diatoms are the original architects of the fucoxanthin precursor, tunicates are the biochemical artisans that modify it to create novel compounds like Amarouciaxanthin B.
Total Synthesis and Analog Development
Stereocontrolled Synthetic Strategies
The retrosynthetic analysis divided the Amarouciaxanthin B molecule into a C25-apocarotenal fragment and a C15-phosphonium salt fragment. acs.orgsynthasite.com A key challenge in the synthesis is the precise control of multiple stereocenters. The absolute configuration at C6, for instance, had not been definitively established from natural sources and was presumed based on spectroscopic comparisons. synthasite.com The synthetic route was designed to control the stereochemistry of the newly formed double bonds and maintain the integrity of existing stereocenters within the starting materials. nih.gov This stereocontrol is crucial as the three-dimensional arrangement of atoms is critical for the biological activity of carotenoids.
Key Reactions in Total Synthesis
The successful synthesis of Amarouciaxanthin B relied on a series of key chemical reactions to construct the carbon skeleton and install the required functional groups with high selectivity.
The central carbon-carbon bond-forming event in the synthesis is a stereoselective Wittig reaction. nih.gov This powerful and versatile reaction is widely used in organic chemistry to form alkenes from carbonyl compounds and phosphorus ylides. numberanalytics.comwikipedia.org In the synthesis of Amarouciaxanthin B, the reaction joins the two primary building blocks: the C15-acetylenic tri-n-butylphosphonium salt (an ylide precursor) and the C25-3,8-dihydroxy-5,6-epoxyapocarotenal. acs.org
The reaction between the C25-apocarotenal 6 and the acetylenic phosphonium (B103445) salt 8 was conducted using sodium methoxide (B1231860) (NaOMe) in dichloromethane (B109758) (CH2Cl2). acs.org This specific set of conditions proceeded with high stereoselectivity to afford the all-E condensed C40-epoxydiol 35 in a 76% yield. acs.org The use of a C15-acetylenic phosphonium salt is a well-established method for the stereoselective synthesis of acetylenic carotenoids. acs.org The structure of the ylide and the reaction conditions are critical factors that influence the stereochemical outcome, with stabilized ylides generally favoring the formation of E-alkenes. numberanalytics.com This reaction was pivotal in constructing the full C40 polyene chain of the target molecule while controlling the geometry of the newly formed double bond. acs.org
Oxidation reactions are critical for installing the ketone functionalities characteristic of the Amarouciaxanthin B structure. nih.gov Following the Wittig condensation, the two secondary hydroxyl groups in the C40-epoxydiol intermediate 35 needed to be oxidized to ketones. acs.org
Initial attempts using Dess-Martin periodinane (DMP) for this transformation resulted in poor reproducibility and decomposition of the starting material. synthasite.com A more effective and reliable method was found using 2-iodoxybenzoic acid (IBX) in the presence of triethylamine (B128534) (Et3N) in a dimethyl sulfoxide/tetrahydrofuran (DMSO/THF) solvent system. acs.orgsynthasite.com This oxidation successfully converted the diol into the desired epoxydiketone intermediate. acs.org The choice of oxidant is crucial in complex molecule synthesis to avoid side reactions, such as the unwanted removal of protecting groups or oxidation of other sensitive functionalities. synthasite.com The use of specific oxidation systems, like IBX, is a common strategy to achieve high yields and selectivity in the synthesis of complex natural products. mdpi.com
The final and defining step in the synthesis of Amarouciaxanthin B is the regioselective opening of the 5,6-epoxide ring to form the unique γ-hydroxy cyclohexenone moiety. nih.govsynthasite.com Epoxides are valuable intermediates in synthesis due to their ring strain, which allows for ring-opening reactions with a variety of nucleophiles to produce functionalized molecules. nih.gov
In this synthesis, the ring opening of the epoxydiketone intermediate occurred gradually during purification on a flash silica (B1680970) gel column. synthasite.com To drive the reaction to completion, the mixture was treated with a large amount of silica gel in ethyl acetate (B1210297) overnight. synthasite.com This method provided the desired γ-hydroxyenone 36 without causing isomerization of the sensitive enyne system. synthasite.com An alternative final step involved treating the fully oxidized intermediate with pyridinium (B92312) p-toluenesulfonate (PPTS), a mild acid catalyst, in methanol (B129727) (MeOH) to afford Amarouciaxanthin B (2 ) in 89% yield. synthasite.com The ability to control the regioselectivity of this ring-opening—cleaving the C-O bond at the desired position—is essential for obtaining the correct final product structure. thieme-connect.deelsevierpure.com
Intermediate Compound Chemistry in Synthetic Routes
The convergent synthesis of Amarouciaxanthin B involves the preparation and reaction of several key intermediate compounds.
C₂₅-Apocarotenal (6): This unprecedented C25-3,8-dihydroxy-5,6-epoxyapocarotenal is the aldehyde component in the key Wittig reaction. Its synthesis starts from (–)-actinol and proceeds over several steps, including the installation of the epoxide and the two hydroxyl groups. The stereogenic center at C8 is ultimately destroyed by oxidation, making the separation of diastereomers at an earlier stage unnecessary. synthasite.com
C₁₅-Phosphonium Salts (7 and 8): The C15-allenic (7 ) and C15-acetylenic (8 ) tri-n-butylphosphonium salts are the ylide precursors for the Wittig reaction. acs.org Salt 8 , the acetylenic version, was specifically used for the synthesis of Amarouciaxanthin B. These phosphonium salts are regarded as versatile and reliable building blocks for constructing allenic and acetylenic carotenoids due to their ease of use and the high degree of stereocontrol they provide in the coupling reaction. acs.org
C₄₀-Epoxydiol (35): This is the direct product of the Wittig condensation between the C25-apocarotenal 6 and the C15-phosphonium salt 8 . It contains the full C40 carbon skeleton of the target molecule, with the epoxide ring and two hydroxyl groups ready for further functionalization. acs.org
Epoxydiketone Intermediate: Formed by the IBX oxidation of the C40-epoxydiol 35 , this intermediate possesses the two ketone functionalities required in the final product. It is the direct precursor to the final ring-opening step. acs.orgsynthasite.com
γ-Hydroxyenone (36): This compound is the product of the regioselective epoxide ring-opening. It contains the characteristic γ-hydroxy cyclohexenone end group of Amarouciaxanthin B. A final deprotection step is required to yield the target natural product. synthasite.com
Generation of Synthetic Analogues for Structure-Activity Relationship (SAR) Studies
While the primary goal of the initial research was the total synthesis of the natural product itself, the established synthetic route provides a powerful platform for generating synthetic analogues for structure-activity relationship (SAR) studies. acs.orgnih.gov SAR studies involve synthesizing a series of related compounds (analogues) and evaluating their biological activity to determine which parts of the molecule are essential for its function. mdpi.comnih.gov
The convergent nature of the synthesis is particularly well-suited for creating a library of analogues. acs.orgsynthasite.com
Modification of the C₁₅ Fragment: By synthesizing different variations of the C15-phosphonium salt, analogues with modified polyene chains or different end-groups could be produced. This would allow for an investigation into how the length and functionality of this part of the molecule affect its biological activity.
Modification of the C₂₅ Fragment: Similarly, the C25-apocarotenal could be altered. Changes to the substitution pattern on the cyclohexene (B86901) ring, for example, could be explored to understand their importance.
By systematically making these changes, researchers can probe the key structural features required for the biological effects of Amarouciaxanthin B. This information is invaluable for designing new, potentially more potent or selective compounds for therapeutic or other applications. nih.govnih.gov
Biological Activities and Molecular Mechanisms in Vitro and in Vivo Models
Cytotoxic Activity in Cell Lines
Amarouciaxanthin B, also known as sidnyaxanthin, has demonstrated notable cytotoxic effects against various cancer cell lines. Research has shown its efficacy in inducing cell death in human prostate cancer cells (PC-3). researchgate.net The 50% inhibitory concentration (IC50) for amarouciaxanthin A, a closely related compound, on PC-3 cell proliferation was determined to be 4.6 microM. researchgate.net Further studies have highlighted the cytotoxic potential of related carotenoids, such as fucoxanthinol (B3429056), against HeLa, HepG2, and Jurkat cell lines, suggesting a broader anti-cancer activity for this class of compounds. nih.gov
The cytotoxic activity of amarouciaxanthin B and its derivatives is an area of active research, with studies exploring its effects on a range of cancer types. The mechanisms underlying this cytotoxicity are thought to involve the induction of apoptosis, or programmed cell death. nih.gov
Table 1: Cytotoxic Activity of Amarouciaxanthin A in Human Prostate Cancer Cells
| Cell Line | IC50 (µM) |
| PC-3 | 4.6 researchgate.net |
Modulation of Adipogenesis and Lipid Metabolism
Effect on Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity in Adipocytes
Amarouciaxanthin B has been shown to influence the process of adipogenesis, which is the formation of fat cells. A key enzyme in this process is glycerol-3-phosphate dehydrogenase (GPDH), and studies have indicated that amarouciaxanthin A, a related compound, can significantly decrease GPDH activity. nih.gov This suppressive effect on GPDH activity suggests a potential role for these compounds in modulating lipid accumulation in adipocytes. nih.gov The inhibitory effect of amarouciaxanthin A on GPDH was found to be more potent than that of fucoxanthinol and amarouciaxanthin B itself. nih.gov
Influence on Adipocyte-Specific Gene Expression (e.g., aP2, LPL, Glut4 mRNA)
The down-regulation of the master regulators PPARγ and C/EBPα by amarouciaxanthin A has a cascading effect on the expression of their target genes, which are crucial for the development of mature adipocytes. nih.gov Specifically, the mRNA expression of adipocyte fatty acid-binding protein (aP2), lipoprotein lipase (B570770) (LPL), and glucose-transporter 4 (Glut4) in 3T3-L1 cells was markedly down-regulated by amarouciaxanthin A. nih.gov This reduction in the expression of adipocyte-specific genes further confirms the inhibitory role of amarouciaxanthin A in lipid metabolism and adipogenesis. nih.gov
Table 2: Effects of Amarouciaxanthin A on Adipogenesis Markers in 3T3-L1 Cells
| Molecular Target | Effect | Reference |
| GPDH Activity | Decreased | nih.gov |
| PPARγ mRNA Expression | Decreased | nih.gov |
| C/EBPα mRNA Expression | Decreased | nih.gov |
| aP2 mRNA Expression | Decreased | nih.gov |
| LPL mRNA Expression | Decreased | nih.gov |
| Glut4 mRNA Expression | Decreased | nih.gov |
Antioxidant Potency and Redox Regulation
Singlet Oxygen Quenching Activity
Table 3: Singlet Oxygen Quenching Rate Constants of Related Carotenoids
| Compound | Quenching Rate Constant (kQ, x10¹⁰ M⁻¹s⁻¹) | Reference |
| Fucoxanthin (B1674175) | 1.19 | nih.gov |
| Fucoxanthinol | 1.81 | nih.gov |
| Halocynthiaxanthin | 0.80 | nih.gov |
| β-carotene | 12.78 | nih.gov |
Free Radical Scavenging Capabilities
Carotenoids are well-regarded for their antioxidant properties, which are primarily attributed to their ability to quench singlet oxygen and scavenge free radicals. nih.govnih.gov This capacity is linked to the conjugated polyene chain and terminal ring structures characteristic of these molecules. The antioxidant activity of carotenoids like Amarouciaxanthin B is a key aspect of their protective effects within cells. nih.gov
The fundamental mechanism of free radical scavenging by carotenoids involves the donation of electrons or hydrogen atoms. researchgate.net Specifically, the hydroxyl groups present in the ring structure of xanthophylls, the class to which Amarouciaxanthin B belongs, are crucial for this activity. researchgate.net While direct studies on Amarouciaxanthin B's free radical scavenging are limited, the activities of its precursor, fucoxanthin, and its metabolite, fucoxanthinol, provide valuable insights. For instance, fucoxanthinol, which possesses an additional hydroxyl group compared to fucoxanthin, exhibits higher ABTS radical scavenging activity. researchgate.net This suggests that the structural features of Amarouciaxanthin B likely contribute to its potential as a free radical scavenger.
Anti-Carcinogenic Mechanisms in Cellular Models
The potential of marine carotenoids to inhibit cancer development is an active area of research. These compounds have been shown to exert anti-proliferative and anti-cancer effects through various molecular pathways. nih.govnih.gov
Involvement of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell survival. nih.govnih.gov Its constitutive activation is a hallmark of many types of cancer, contributing to tumor development and progression. nih.govelsevierpure.com Therefore, the inhibition of the NF-κB pathway is a key target for anti-cancer therapies. nih.gov
Studies on fucoxanthin and its metabolite fucoxanthinol have demonstrated their ability to modulate the NF-κB pathway. In breast cancer cell lines, fucoxanthinol showed more potent inhibitory actions on NF-κB members like p65, p50, RelB, and p52/p100 compared to fucoxanthin. nih.gov This inhibition is significant because these members are often constitutively active and overexpressed in breast cancer cells, leading to the transcription of anti-apoptotic genes. nih.gov The canonical NF-κB pathway, which is activated by various inflammatory stimuli, and the non-canonical pathway, are both crucial in this context. nih.govyoutube.com The ability of fucoxanthin metabolites to interfere with these pathways suggests a potential mechanism by which Amarouciaxanthin B could exert anti-carcinogenic effects.
Regulation of MAPK, MMP, CYP, and Reactive Oxygen Species (ROS) Pathways
The anti-cancer effects of carotenoids also involve the modulation of other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Matrix Metalloproteinases (MMPs), Cytochrome P450 (CYP), and Reactive Oxygen Species (ROS) pathways. nih.gov
The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the cell nucleus, thereby regulating processes like cell proliferation and apoptosis. nih.gov In some cancer models, the anti-tumor efficacy of carotenoids has been linked to the inactivation of ERK. nih.gov Conversely, in other contexts, an increase in the phosphorylation of p38, JNK, and ERK has been associated with the promotion of apoptosis in cancer cells. nih.gov
Reactive Oxygen Species (ROS) are often generated in response to various stimuli and can activate the MAPK pathway. nih.govnih.gov Carotenoids, through their antioxidant properties, can influence ROS levels and consequently modulate MAPK signaling. nih.gov For example, fucoxanthin has been shown to attenuate neurotoxicity by potentially regulating the PI3K/Akt and ERK pathways. researchgate.net
Furthermore, fucoxanthin has been found to regulate factors related to angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), and inhibit the sprouting of new blood vessels. nih.gov This anti-angiogenic effect is another important aspect of its anti-cancer properties.
Other Biological Functions Attributed to Related Carotenoids
Anti-inflammatory Effects
Chronic inflammation is a known risk factor for the development of various diseases, including cancer. nih.gov Marine carotenoids, such as astaxanthin (B1665798) and fucoxanthin, have demonstrated potent anti-inflammatory properties. mdpi.comnih.gov They can suppress the expression of pro-inflammatory genes and inhibit the degranulation of mast cells, a key event in allergic inflammation. nih.gov The anti-inflammatory effects of these carotenoids are often linked to their ability to scavenge ROS and modulate inflammatory signaling pathways. nih.gov
Photoprotective Properties
Carotenoids play a vital role in protecting organisms from the harmful effects of solar UV radiation. nih.govmdpi.com They can act as photoprotective agents by absorbing excess light energy and quenching singlet oxygen, a highly reactive species generated during photosynthesis and by UV exposure. nih.govus.es In the skin, carotenoids like β-carotene, lutein, and astaxanthin have been studied for their ability to offer protection against sun damage. mdpi.com This photoprotective capacity is a key biological function of carotenoids in marine organisms living in environments with high sun exposure. nih.gov
Neuroprotective Aspects
While direct studies on the neuroprotective effects of Amarouciaxanthin B are not extensively documented, research into its parent compounds, fucoxanthin and fucoxanthinol, provides significant insights. These carotenoids have demonstrated the potential to protect neuronal cells through various mechanisms. In vitro studies using SH-SY5Y neuronal cells have shown that both fucoxanthin and fucoxanthinol can improve the redox status of the cells by reducing the formation of reactive oxygen species (ROS) and increasing levels of glutathione (B108866) (GSH). nih.govnih.gov
Antibacterial Activity
The antibacterial properties of the fucoxanthin family have been investigated, primarily focusing on the parent compound. Studies have demonstrated that fucoxanthin possesses antibacterial activity, which is notably more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov Research has also highlighted fucoxanthin's antifungal effects. mdpi.com
In one study, fucoxanthin's activity was tested against twenty different bacterial species, showing efficacy against thirteen of them under aerobic conditions. nih.gov The mean zones of growth inhibition for Gram-positive strains were significantly larger than those for Gram-negative strains. nih.gov For example, fucoxanthin showed strong inhibitory action against Bacillus subtilis and Staphylococcus aureus. nih.gov While these findings are specific to fucoxanthin, they suggest a potential area of investigation for its metabolites, including Amarouciaxanthin B.
Table 1: Antibacterial Activity of Fucoxanthin This table summarizes the observed antibacterial effects of Fucoxanthin from research studies.
| Bacterial Type | Efficacy | Key Findings | Citations |
|---|---|---|---|
| Gram-positive Bacteria | Stronger | Mean zones of growth inhibition ranged from 9.0 to 12.2 mm. Effective against pathogens like Staphylococcus aureus and Streptococcus agalactiae. | nih.gov |
| Gram-negative Bacteria | Weaker | Mean zones of growth inhibition ranged from 7.2 to 10.2 mm. Some effect against Escherichia coli and Klebsiella species. | nih.gov |
Anti-angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other diseases. nih.gov The anti-angiogenic potential of fucoxanthin and its primary metabolite, fucoxanthinol, has been established in several studies. nih.gov Both compounds were found to suppress the outgrowth of microvessels from rat aortic rings in a dose-dependent manner, indicating a direct inhibitory effect on blood vessel formation. nih.gov
In vitro experiments using Human Umbilical Vein Endothelial Cells (HUVECs) revealed that fucoxanthin at concentrations above 10 µM significantly suppressed cell proliferation and the formation of tube-like structures, which are key steps in angiogenesis. nih.gov It has also been suggested that fucoxanthin can inhibit the differentiation of endothelial progenitor cells into mature endothelial cells, further disrupting the angiogenic process. nih.gov These anti-angiogenic properties are considered a key mechanism behind the observed anticancer effects of fucoxanthin. mdpi.comnih.gov The role of further metabolites like Amarouciaxanthin B in this process remains a subject for future research.
Table 2: Summary of Anti-angiogenic Effects of Fucoxanthin and Fucoxanthinol This table outlines the key research findings on the anti-angiogenic properties of Fucoxanthin and its primary metabolite.
| Assay | Compound(s) | Observation | Citations |
|---|---|---|---|
| HUVEC Proliferation | Fucoxanthin | Significant suppression at concentrations >10 µM. | nih.gov |
| HUVEC Tube Formation | Fucoxanthin | Significant suppression at concentrations >10 µM. | nih.gov |
| Rat Aortic Ring Outgrowth | Fucoxanthin & Fucoxanthinol | Dose-dependent suppression of microvessel outgrowth. | nih.gov |
Comparative Bioactivity Studies with Fucoxanthin and its Metabolites
Comparative studies are crucial for understanding the structure-activity relationships within the fucoxanthin metabolic family. Research directly comparing fucoxanthin and its metabolite fucoxanthinol has revealed differences in their biological efficacy. unibo.itresearchgate.net For instance, while both compounds exhibit antioxidant properties, fucoxanthinol showed higher antioxidant activity at the extracellular level, whereas fucoxanthin was more potent at the cellular level, demonstrating superior radical scavenging within the cell membrane and cytoplasm. unibo.it The hydroxyl radical scavenging activity of fucoxanthin was found to be significantly higher than that of fucoxanthinol. nih.gov
Although direct comparative data for Amarouciaxanthin B is scarce, a study on the cytotoxicity of fucoxanthin metabolites against PC-3 human prostate cancer cells provides valuable insight. nih.gov In this research, fucoxanthinol showed the highest potency, followed by fucoxanthin, and then Amarouciaxanthin A, indicating that the metabolic conversions alter the compound's cytotoxic potential. nih.gov This highlights that the bioactivity of the parent compound is not only retained but can be modified through metabolism.
Table 3: Comparative Cytotoxicity of Fucoxanthin and its Metabolites on PC-3 Cancer Cells This table presents the 50% inhibitory concentrations (IC50) of Fucoxanthin and its metabolites on the proliferation of PC-3 human prostate cancer cells.
| Compound | IC50 (µM) | Citation |
|---|---|---|
| Fucoxanthin | 3.0 | nih.gov |
| Fucoxanthinol | 2.0 | nih.gov |
Ecological Significance and Distribution
Natural Occurrence in Marine Invertebrates
Amarouciaxanthin B, also known as sidnyaxanthin, is a unique marine carotenoid that has been identified in a select group of marine invertebrates. Its initial discovery was in the tunicate Amaroucium pliciferum, from which two novel carotenoids, amarouciaxanthin A and B, were isolated. nih.govnih.gov Tunicates, which are filter-feeding organisms, are known to contain a variety of carotenoids that are often metabolic products of pigments consumed from their diet, primarily phytoplankton. nih.gov
Subsequent research has indicated that amarouciaxanthin A, a closely related compound, is a metabolite of fucoxanthin (B1674175). mdpi.comnih.gov Fucoxanthin is a widely distributed pigment found in brown seaweeds and diatoms. mdpi.com While the direct metabolic pathway for amarouciaxanthin B is less explicitly detailed in the available research, its co-occurrence with amarouciaxanthin A in Amaroucium pliciferum suggests a potential metabolic link to dietary carotenoids like fucoxanthin.
The presence of amarouciaxanthin B appears to be specific to certain marine invertebrates, with tunicates being the primary organisms in which its natural occurrence has been documented. Further research is needed to fully delineate the range of marine invertebrate species that harbor this particular carotenoid.
Role as a Biological Pigment in Marine Organisms
Carotenoids, the class of compounds to which amarouciaxanthin B belongs, are responsible for many of the vibrant colors observed in marine organisms. nih.gov These pigments play a crucial role in coloration, which can be vital for processes such as camouflage, species recognition, and mating displays. While the specific contribution of amarouciaxanthin B to the visible coloration of the organisms in which it is found has not been extensively studied, as a carotenoid, it inherently possesses pigmentary properties. mdpi.com
Dietary Transfer and Bioaccumulation in Marine Food Webs
The presence of amarouciaxanthin B in marine invertebrates is intrinsically linked to the concept of dietary transfer and bioaccumulation within marine food webs. Marine animals are generally incapable of synthesizing carotenoids de novo and must obtain them from their diet. nih.gov The primary producers of carotenoids in the marine environment are phytoplankton, algae, and some bacteria. nih.gov
Herbivorous invertebrates consume these primary producers, and the carotenoids are then transferred up the food chain as these invertebrates are consumed by predators. mdpi.com During this process, the ingested carotenoids can be accumulated in the tissues of the consumer, a process known as bioaccumulation. mdpi.comyoutube.com
The precursor to amarouciaxanthin A, fucoxanthin, is abundant in marine algae. mdpi.commdpi.com When marine invertebrates, such as tunicates, consume algae rich in fucoxanthin, they can metabolize it into other compounds, including amarouciaxanthin A. mdpi.comresearchgate.net Given that amarouciaxanthin B was co-isolated with amarouciaxanthin A from Amaroucium pliciferum, it is highly probable that it is also a product of the metabolic modification of dietary carotenoids. nih.gov This metabolic conversion and subsequent storage represent a clear example of dietary transfer and bioaccumulation.
Studies on the metabolism of fucoxanthin in mice have shown that it is converted to fucoxanthinol (B3429056) and then to amarouciaxanthin A, which tends to accumulate in adipose tissues. mdpi.comresearchgate.net This suggests a pathway for the bioaccumulation of these metabolites. While direct studies on the bioaccumulation of amarouciaxanthin B in marine food webs are limited, the established principles of carotenoid transfer and metabolism in marine ecosystems strongly support this route of accumulation. researchgate.netresearchgate.net
Contribution to Marine Organism Physiology and Adaptation
The physiological roles of carotenoids in marine organisms are multifaceted and extend beyond simple pigmentation. These compounds are crucial for the adaptation and survival of organisms in their specific marine habitats. sciencelearn.org.nzsciencelearn.org.nz One of the most significant functions of carotenoids, including potentially amarouciaxanthin B, is their antioxidant activity. nih.gov
Marine environments can be highly oxidizing, and organisms are often exposed to factors that generate reactive oxygen species (ROS). Carotenoids are effective scavengers of these harmful radicals, protecting cells from oxidative damage. frontiersin.orgnih.gov The unique chemical structure of many marine carotenoids enhances their antioxidant capabilities. nih.gov
While direct research into the specific physiological and adaptive contributions of amarouciaxanthin B is not extensively available, the known functions of its parent compound, fucoxanthin, and other marine carotenoids provide a strong indication of its potential roles. Fucoxanthin is known to be involved in photoprotection in algae, shielding the photosynthetic apparatus from light-induced damage. nih.govmdpi.com In marine animals, carotenoids derived from their diet can contribute to immune function and reproduction. nih.gov
Advanced Research Avenues and Methodological Innovations
Elucidation of Unidentified Biosynthetic Enzymes and Genes
A significant hurdle in the study of Amarouciaxanthin B/Sidnyaxanthin is the incomplete knowledge of its biosynthetic pathway. While the general route of carotenoid synthesis is understood, the specific enzymes and genes responsible for the final, unique structural modifications of this compound remain largely unknown. The biosynthesis is believed to diverge from the central carotenoid pathway at the level of lycopene, with a series of cyclization, hydroxylation, and ketolation reactions leading to the final structure. However, the precise sequence of these events and the enzymes that catalyze them are yet to be identified.
The conversion of fucoxanthinol (B3429056) to Amarouciaxanthin A, a structurally related compound, has been observed in mammalian systems and requires NAD(P)+ as a cofactor, suggesting the involvement of dehydrogenases or isomerases. It is hypothesized that similar enzymatic activities, likely from novel enzyme families, are involved in the biosynthesis of Amarouciaxanthin B in its native marine producers. Identifying these enzymes and the corresponding genes is a primary focus of current research, as it would enable the potential for biotechnological production of the compound.
Application of Multi-Omics Approaches in Carotenoid Research
To unravel the complexities of this compound biosynthesis, researchers are turning to powerful multi-omics approaches. This integrated strategy combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological processes involved.
Genomics: By sequencing the genomes of organisms that produce Amarouciaxanthin B, scientists can identify putative gene clusters responsible for its biosynthesis. These clusters often contain all the necessary genes for the production of a specific secondary metabolite.
Transcriptomics: This technique analyzes the complete set of RNA transcripts in an organism under specific conditions. By comparing the transcriptomes of high and low Amarouciaxanthin B producers, researchers can pinpoint genes that are upregulated during its synthesis.
Proteomics: The study of the entire protein complement of an organism, proteomics can identify the enzymes that are actively involved in the biosynthetic pathway. This can confirm the function of genes identified through genomics and transcriptomics.
Metabolomics: This approach focuses on the comprehensive analysis of all metabolites within a biological system. Metabolomic profiling can identify the precursors and intermediates of the Amarouciaxanthin B pathway, providing crucial clues about the enzymatic steps involved.
The integration of these "omics" datasets provides a powerful tool for gene discovery and pathway elucidation, significantly accelerating the pace of research into this rare carotenoid. researchgate.netspringernature.comcapes.gov.brresearchgate.net
Detailed Mechanistic Investigations at the Molecular Level
Understanding the precise chemical reactions catalyzed by the biosynthetic enzymes is crucial for both fundamental knowledge and potential bioengineering applications. Detailed mechanistic investigations at the molecular level aim to elucidate the step-by-step processes of substrate binding, catalytic transformation, and product release.
Key enzyme families likely involved in this compound biosynthesis include:
Lycopene Cyclases: These enzymes are responsible for forming the characteristic ring structures at the ends of the carotenoid backbone. The specific type of cyclase determines the nature of the end group, a critical feature of Amarouciaxanthin B. nih.govnih.govcapes.gov.br
Carotenoid Hydroxylases and Ketolases: These enzymes introduce hydroxyl (-OH) and keto (=O) groups to the carotenoid structure, respectively. The position and number of these functional groups are key to the identity and biological activity of Amarouciaxanthin B. nih.govijarnd.comchromatographytoday.com
Carotenoid Cleavage Dioxygenases (CCDs): While primarily known for breaking down carotenoids, some CCDs can also perform modification reactions. Their potential role in the later stages of Amarouciaxanthin B synthesis is an area of active investigation. researchgate.netspringernature.comcapes.gov.br
By studying the three-dimensional structures of these enzymes and using computational modeling, scientists can gain insights into their active sites and predict how they interact with their substrates. This knowledge is essential for understanding the stereochemical outcome of the reactions and for designing experiments to modify enzyme function.
Development of Novel Analytical Techniques for Trace Analysis
The low abundance of this compound in natural sources presents a significant analytical challenge. Therefore, the development of highly sensitive and selective analytical techniques is paramount for its accurate detection and quantification in complex biological matrices.
Modern analytical workflows for trace carotenoid analysis typically involve advanced separation and detection methods:
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the cornerstone techniques for separating carotenoids. The use of specialized stationary phases, such as C30 columns, is particularly effective for resolving the geometric and structural isomers of carotenoids. nih.govchromatographytoday.commdpi.com
Supercritical Fluid Chromatography (SFC): This technique offers a "greener" alternative to traditional HPLC, using supercritical carbon dioxide as the mobile phase, which reduces the consumption of organic solvents. researchgate.net
Hyphenated Mass Spectrometry (MS) Techniques: The coupling of chromatography with mass spectrometry (LC-MS, LC-MS/MS) provides unparalleled sensitivity and specificity. These techniques allow for the confident identification and quantification of trace amounts of Amarouciaxanthin B based on its mass-to-charge ratio and fragmentation patterns. nih.govnih.govresearchgate.net Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used ionization sources for carotenoid analysis. nih.gov
These advanced analytical tools are not only crucial for fundamental research but also for any future applications where the monitoring of Amarouciaxanthin B levels is required.
Exploration of Stereoisomeric Effects on Biological Activity
Carotenoids, including this compound, can exist as different stereoisomers, which are molecules with the same chemical formula and connectivity but a different three-dimensional arrangement of atoms. These subtle structural differences can have a profound impact on their biological activity.
The presence of multiple chiral centers in the Amarouciaxanthin B molecule means that several stereoisomers are possible. It is crucial to investigate whether these different isomers exhibit varying potencies in their antioxidant or other biological activities. The separation of individual stereoisomers is a challenging task that often requires specialized chiral chromatography techniques. researchgate.net
Understanding the stereoisomeric effects is critical for:
Structure-Activity Relationship (SAR) Studies: Determining which specific spatial arrangement is responsible for the desired biological effect.
Standardization of Bioactive Preparations: Ensuring that any future products containing Amarouciaxanthin B have a consistent and optimal isomeric composition.
Chemical Synthesis: Guiding the stereoselective synthesis of the most active isomer.
The exploration of stereoisomeric effects represents a sophisticated level of inquiry that will ultimately lead to a more complete understanding of the biological significance of this compound.
Q & A
Q. How is Amarouciaxanthin B/Sidnyaxanthin isolated and purified from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol/chloroform mixtures) followed by chromatographic techniques. High-performance liquid chromatography (HPLC) with photodiode array detection is used for purification, with confirmation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Researchers must validate purity using orthogonal methods (e.g., thin-layer chromatography) and report retention times, solvent gradients, and column specifications to ensure reproducibility .
Q. What spectroscopic techniques are essential for characterizing Amarouciaxanthin B?
Methodological Answer: UV-Vis spectroscopy identifies conjugated double bonds (λmax ~450–500 nm), while NMR (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positions. MS (HR-ESI-MS) confirms molecular weight. Researchers should cross-reference spectral data with synthetic analogs or published databases to address discrepancies in peak assignments .
Q. How is the stability of Sidnyaxanthin assessed under varying experimental conditions?
Methodological Answer: Stability studies employ accelerated degradation protocols (e.g., exposure to light, heat, or oxidizing agents) with HPLC monitoring. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Control experiments must include inert atmospheres (e.g., nitrogen) to isolate degradation pathways .
Advanced Research Questions
Q. How do researchers resolve contradictory bioactivity data for Amarouciaxanthin B across in vitro models?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, solvent interference). A factorial design approach (e.g., 2^k designs) isolates variables like concentration, incubation time, and solvent type . Meta-analyses of dose-response curves and normalization to internal controls (e.g., housekeeping genes) improve cross-study comparability .
Q. What strategies are used to determine the stereochemical configuration of Sidnyaxanthin?
Methodological Answer: Chiral HPLC with polarimetric detection or X-ray crystallography provides definitive stereochemical assignments. Computational methods (e.g., density functional theory) predict optical rotation values for comparison with experimental data. Researchers must report crystallographic refinement parameters (R-factors) and deposition codes (e.g., Cambridge Structural Database) .
Q. How can in silico modeling predict the interaction of Amarouciaxanthin B with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Validation requires experimental binding assays (e.g., surface plasmon resonance) to reconcile computational predictions with empirical dissociation constants (Kd). Researchers should address force field limitations by benchmarking against known xanthin-protein complexes .
Q. What experimental designs mitigate confounding variables in Amarouciaxanthin B’s antioxidant assays?
Q. How should researchers address discrepancies in quantification results between HPLC and spectrophotometric methods?
Methodological Answer: Cross-calibrate methods using certified reference materials. Spectrophotometric overestimation (due to impurities) necessitates correction factors derived from parallel HPLC analyses. Statistical tools like Bland-Altman plots quantify agreement between methods .
What frameworks guide the formulation of research questions on Sidnyaxanthin’s metabolic pathways?
Methodological Answer: The PICO framework (Population: cell/organism; Intervention: Sidnyaxanthin; Comparison: control/analog; Outcome: metabolite profile) structures hypothesis-driven studies. FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with broader research goals .
Reproducibility and Reporting
Q. How can researchers ensure reproducibility in Amarouciaxanthin B synthesis protocols?
Methodological Answer: Detailed supplementary materials must include reaction conditions (temperature, solvent purity), characterization data (NMR shifts, HPLC chromatograms), and step-by-step workflows. Adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) enhances data transparency .
Q. What are best practices for documenting conflicting results in Amarouciaxanthin B studies?
Methodological Answer: Transparent reporting requires a "Conflicting Evidence" section in discussions, citing methodological divergences (e.g., assay sensitivity, sample preparation). Sensitivity analyses and replication studies in independent labs are critical .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
